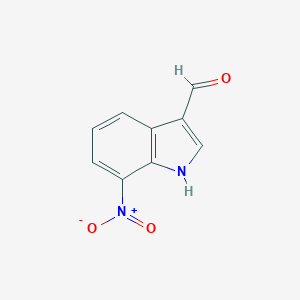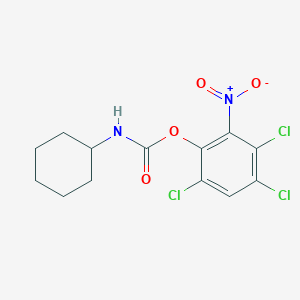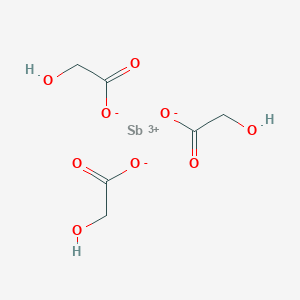
2-ニトロピリジン
概要
説明
2-Nitropyridine is an organic compound with the molecular formula C5H4N2O2. It is a derivative of pyridine, where a nitro group is attached to the second position of the pyridine ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .
科学的研究の応用
2-Nitropyridine has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals and dyes
作用機序
Target of Action
2-Nitropyridine primarily targets the respiratory system . It is a toxic compound that can cause chronic effects . .
Mode of Action
It is known that the reaction of pyridine and substituted pyridines with n2o5 in an organic solvent gives the n-nitropyridinium ion .
Biochemical Pathways
It is known that from 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
Result of Action
It is known that 2-nitropyridine is a toxic compound that can cause chronic effects .
Action Environment
It is known that 2-nitropyridine is a combustible compound , suggesting that its stability and action may be influenced by factors such as temperature and exposure to flame.
生化学分析
Biochemical Properties
It is known that the nitro group in 2-Nitropyridine can participate in coordination interactions such as hydrogen bonding and metal chelation This makes 2-Nitropyridine capable of interacting with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that the nitro group in 2-Nitropyridine can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift This could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules
Temporal Effects in Laboratory Settings
It is known that 2-Nitropyridine has a melting point between 35 and 40 degrees Celsius This suggests that it may have good stability under normal laboratory conditions
Dosage Effects in Animal Models
It is known that 2-Nitropyridine has acute toxicity Therefore, it is plausible that high doses could have toxic or adverse effects
Metabolic Pathways
It is known that 2-Nitropyridine is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives
準備方法
Synthetic Routes and Reaction Conditions: 2-Nitropyridine can be synthesized through the nitration of pyridine. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 2-nitropyridine .
Industrial Production Methods: In industrial settings, the production of 2-nitropyridine often involves the use of nitrating agents such as nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions to ensure high yields and purity. The reaction is typically carried out at elevated temperatures to facilitate the nitration process .
化学反応の分析
Types of Reactions: 2-Nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia (NH3), various amines, and appropriate solvents.
Major Products Formed:
Reduction: 2-Aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
類似化合物との比較
- 3-Nitropyridine
- 4-Nitropyridine
- 2-Aminopyridine
- 2-Chloropyridine
Comparison: 2-Nitropyridine is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. For example, 3-nitropyridine and 4-nitropyridine have the nitro group at different positions, leading to variations in their chemical behavior and applications. 2-Aminopyridine and 2-chloropyridine, on the other hand, have different substituents at the second position, which also affects their reactivity and uses .
特性
IUPAC Name |
2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-7(9)5-3-1-2-4-6-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTDBMHJSBSAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878766 | |
| Record name | 2-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00878766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15009-91-3, 56778-64-4 | |
| Record name | Pyridine, 2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015009913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056778644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-NITROPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00878766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NITROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Nitropyridine?
A1: 2-Nitropyridine has the molecular formula C5H4N2O2 and a molecular weight of 124.10 g/mol.
Q2: What spectroscopic data is available for 2-nitropyridine?
A2: Several studies report spectroscopic data for 2-nitropyridine, including FT-Raman, FTIR [, ], and electronic absorption spectra []. These analyses provide insights into the vibrational frequencies, functional group identification, and electronic transitions within the molecule.
Q3: How can 2-nitropyridine be synthesized?
A3: One approach involves the oxidation of 2-aminopyridine using hydrogen peroxide []. Another method utilizes the nitration of trimethylstannylpyridines with tetranitromethane or dinitrogen tetroxide []. Researchers have achieved successful nitration of 2-(trimethylstannyl)pyridine, leading to the formation of 2-nitropyridine [].
Q4: How does the solvent influence the reactivity of 2-nitropyridine derivatives?
A4: Research indicates that higher solvent polarity accelerates substitution reactions involving halogeno- and alkoxy-derivatives of 2-nitropyridine, particularly impacting the replacement of substituents in the para or ortho position relative to the nitro group [].
Q5: Can Grignard reagents react with the nitro group in 2-nitropyridine N-oxides?
A5: Unexpectedly, alkyl Grignard reagents can undergo 1,2-addition to the nitro group of 2-nitropyridine N-oxides. This reaction leads to the formation of 2-[alkyl(hydroxy)amino]pyridine N-oxides. Subsequent treatment with NaBH4/FeCl3 can further convert these products into 2-(alkylamino)pyridine N-oxides [].
Q6: What is unique about the reaction of 3-bromo-4-nitropyridine with amines?
A6: Instead of the two expected products, the reaction of 3-bromo-4-nitropyridine with amines yields three products. The major product arises from an unexpected nitro-group migration, particularly favored in polar aprotic solvents [].
Q7: Can 2-nitropyridine be used in catalytic applications?
A7: Yes, 2-nitropyridine, alongside triflic anhydride, has proven effective in mediating C-N bond formation. This methodology enables the synthesis of diverse benzimidazoles, pyridoimidazoles, and benzthiazoles, highlighting the catalytic potential of 2-nitropyridine in organic synthesis [].
Q8: How do structural modifications of nitropyridinecarboxamides impact their anticoccidial activity?
A8: Research on nitropyridinecarboxamides reveals that the presence of at least one hydrogen atom adjacent to the nitro group is crucial for anticoccidial activity []. Introduction of a methyl group adjacent to the carboxamide group can enhance this activity. Notably, 5- and 6-methyl-2-nitropyridine-4-carboxamides display potent anticoccidial activity, comparable to the parent compound [].
Q9: Are there structure-activity relationships for the anti-trichomonal activity of nitropyridines?
A9: Studies on 2-nitropyridines and 3-nitroimidazo[1,2-a]pyridines revealed some SAR trends for anti-trichomonal activity. While some 2-nitropyridines showed weak activity against Trichomonas fetus, only 3-nitroimidazo[1,2-a]pyridines with electroneutral carboxylic acid amide groups exhibited pronounced, albeit selective, activity against trichomonads [].
Q10: Are there challenges in scaling up the synthesis of nitropyridines due to stability concerns?
A10: Yes, the synthesis of compounds like 4-nitropyridine, a key intermediate in medicinal chemistry, involves the potentially explosive 4-nitropyridine N-oxide as an intermediate. Continuous flow methodology has been employed to minimize the accumulation of this hazardous intermediate and allow for safer scale-up of 4-nitropyridine synthesis [].
Q11: Have computational methods been used to study 2-nitropyridine derivatives?
A11: Yes, computational studies, including ab initio Hartree-Fock and density functional theory calculations, have been performed on 2-nitropyridine derivatives. These studies have investigated molecular structures, energies, vibrational frequencies of different conformations, and the impact of basis sets on predicted properties [, ].
Q12: What analytical techniques are used to characterize 2-nitropyridine and its derivatives?
A12: Various analytical methods are employed for the characterization and quantification of 2-nitropyridine and its derivatives. These include:
- Spectroscopic Techniques: FT-Raman, FTIR [, ], and electronic absorption spectroscopy [] are used for structural elucidation and identification of functional groups.
- Nuclear Magnetic Resonance (NMR): 1H NMR and 2D NMR techniques help determine the structure and investigate reaction mechanisms [].
- Mass Spectrometry (MS): MS is used for molecular weight determination and identification of fragments [, , ].
- Chromatographic Techniques: High-performance liquid chromatography (HPLC) is employed for separation, purification, and analysis of 2-nitropyridine derivatives [, ]. Gas chromatography coupled with mass spectrometry (GC-MS) assists in identifying reaction products [].
Q13: What are the known toxicological effects of 5-bromo-2-nitropyridine?
A13: 5-bromo-2-nitropyridine, used in pharmaceutical and pesticide synthesis, is known to be toxic. Exposure through skin contact or inhalation can lead to methemoglobinemia, hemolytic anemia, rhabdomyolysis, acute renal failure, and delayed encephalopathy [].
Q14: What are some historical milestones in the research of nitropyridines?
A14: Early research on nitropyridines focused on their synthesis and reactivity, establishing fundamental understanding of their chemical behavior. The discovery of the anticoccidial activity of 5-nitronicotinamide marked a significant milestone [], leading to the development of related compounds with improved pharmacological properties. Further research has explored the use of nitropyridines in diverse applications, including catalysis and materials science.
Q15: What are some examples of cross-disciplinary applications of 2-nitropyridine and its derivatives?
A15: 2-Nitropyridine and its derivatives find applications in various fields:
- Medicinal Chemistry: Synthesis of anticoccidial agents [, ], potential chemotherapeutic agents against trichomonads and amoebas [], and inhibitors of vascular endothelial growth factor receptor-2 kinase [].
- Organic Synthesis: Utilized as reagents and catalysts in C-N bond formation reactions for the synthesis of heterocycles like benzimidazoles and benzthiazoles [].
- Materials Science: Incorporation into polymers like polyimides to modify properties like solubility, thermal stability, and optical transparency [].
Q16: How does the position of the nitro group on the pyridine ring affect its reactivity?
A16: The position of the nitro group significantly influences the reactivity of nitropyridines. For instance, 2-nitropyridine N-oxides exhibit different reactivities compared to their 3- and 4-substituted counterparts [, ]. This difference arises from the electronic effects of the nitro group and its interaction with the nitrogen atom in the pyridine ring.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(4-{[(2-hydroxyphenyl)imino]methyl}benzylidene)amino]phenol](/img/structure/B88216.png)







